N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide
Description
N-(3-Methoxybenzyl)-N'-(4-Methoxyphenyl)ethanediamide is a diamide derivative featuring methoxy-substituted aryl groups at both terminals. The 3-methoxybenzyl group and 4-methoxyphenyl moiety contribute to its electronic and steric profile, influencing solubility, receptor affinity, and metabolic stability. This compound’s ethanediamide backbone enables hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-6-13(7-9-14)19-17(21)16(20)18-11-12-4-3-5-15(10-12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBCHLTUJZFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-methoxybenzylamine+4-methoxybenzoyl chloride→N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide
Industrial Production Methods
On an industrial scale, the production of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Formation of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamine.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of analogs:
Electronic and Steric Effects
- Halogen Substituents : Bromine () and chlorine () increase lipophilicity and may enhance blood-brain barrier penetration but raise toxicity concerns .
- Heterocyclic Additions : Piperazine () and thiazolo-triazole () rings improve water solubility and metabolic resistance, respectively, but add synthetic complexity .
Pharmacological and Regulatory Considerations
- Receptor Binding : Piperazine-containing analogs (e.g., ) may target serotonin or dopamine receptors, while butyrylfentanyl derivatives () exhibit opioid activity .
- Legislative Status : Compounds like 4-Methoxybutyrylfentanyl () are regulated due to structural similarity to fentanyl, highlighting the importance of substituent choice in legal compliance .
Hydrogen-Bonding and Crystallography
- Crystal Packing : Studies on N-(4-methoxyphenyl)piperazin-1-ium salts () reveal hydrogen-bonded networks (N–H···O, O–H···O), which stabilize crystal structures and influence solubility .
- Quantum Chemical Calculations : estimates hydrogen-bond energies (e.g., 68.4° dihedral angle in salts), suggesting similar motifs may stabilize the target compound’s solid-state form .
Biological Activity
N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by two methoxy-substituted aromatic groups connected by an ethanediamide backbone. Its chemical formula is , and it exhibits properties typical of amides, including solubility in organic solvents and stability under physiological conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase-3 activation |
| A549 | 20 | Caspase-8 activation |
| HeLa | 18 | Mitochondrial membrane potential loss |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 2: Effects on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 250 |
| LPS | 800 | 600 |
| This compound (50 µM) | 400 | 300 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tumor metastasis.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and cell survival, influencing pathways such as MAPK and PI3K/Akt.
- Oxidative Stress Reduction : The methoxy groups enhance electron donation, potentially reducing oxidative stress in cells.
Case Studies
A notable case study involved the use of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
